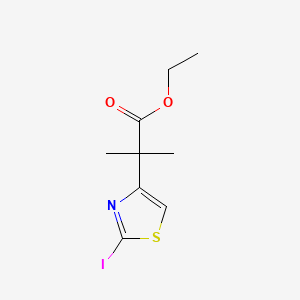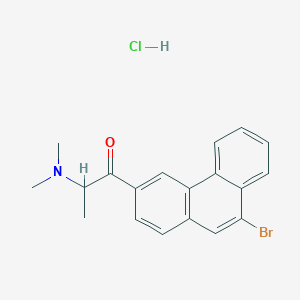
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenanthrene moiety attached to a dimethylamino-propanone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to obtain 9-bromophenanthrene, followed by its reaction with dimethylamino-propanone under controlled conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparación Con Compuestos Similares
9-Bromophenanthrene: Shares the bromophenanthrene moiety but lacks the dimethylamino-propanone structure.
Phenanthrene: The parent compound without bromination or additional functional groups.
Dimethylamino-propanone: Contains the dimethylamino-propanone structure but lacks the bromophenanthrene moiety.
Uniqueness: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is unique due to the combination of the bromophenanthrene and dimethylamino-propanone structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
7473-79-2 |
|---|---|
Fórmula molecular |
C19H19BrClNO |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
1-(9-bromophenanthren-3-yl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H18BrNO.ClH/c1-12(21(2)3)19(22)14-9-8-13-11-18(20)16-7-5-4-6-15(16)17(13)10-14;/h4-12H,1-3H3;1H |
Clave InChI |
LBIHEBSSCKNVEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


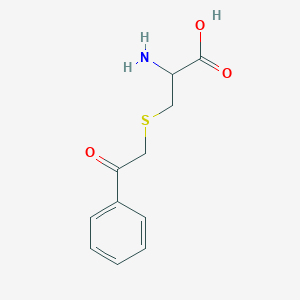
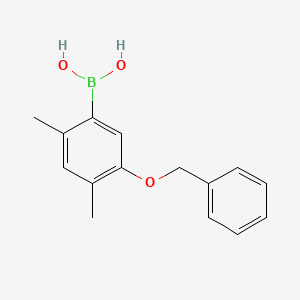

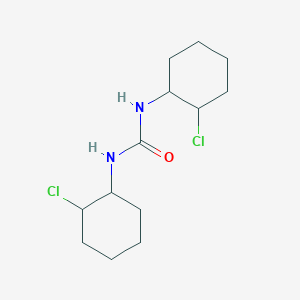
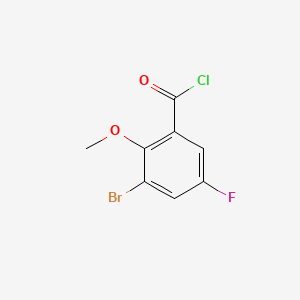
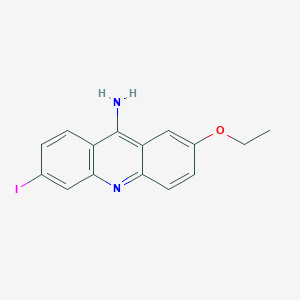
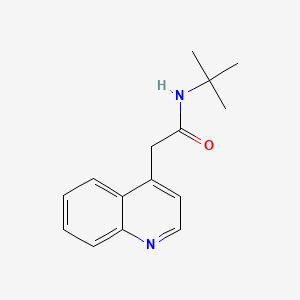
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
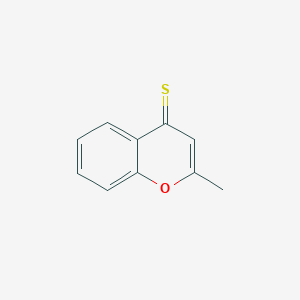
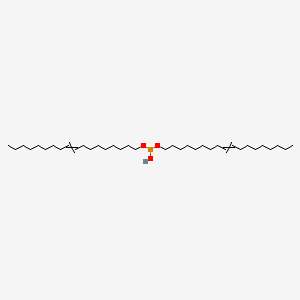
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
